methyl N-(1-methylcyclobutyl)carbamate
説明
Structure
3D Structure
特性
IUPAC Name |
methyl N-(1-methylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(4-3-5-7)8-6(9)10-2/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZMSDMXOGPOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
methyl (1-methylcyclobutyl)carbamate chemical structure
Executive Summary
Methyl (1-methylcyclobutyl)carbamate represents a specialized structural motif in modern medicinal chemistry, serving as a robust bioisostere for gem-dimethyl and tert-butyl groups. Its core value lies in the 1,1-disubstituted cyclobutane ring , which introduces significant conformational restriction ("puckering") while simultaneously blocking metabolic degradation via
This guide details the physicochemical properties, validated synthetic pathways (specifically the Curtius rearrangement for quaternary center formation), and the medicinal chemistry logic driving its application in fragment-based drug discovery (FBDD).
Structural Analysis & Physicochemical Properties
The molecule consists of a cyclobutane ring substituted at the C1 position with both a methyl group and a methyl carbamate moiety. This creates a quaternary carbon center, which is sterically congested and chemically distinct.
Core Architecture
-
Quaternary Center (C1): The simultaneous attachment of the methyl and nitrogen groups to C1 prevents free rotation, locking the vectors of the substituents.
-
Ring Strain & Puckering: Unlike planar cyclopropane, the cyclobutane ring adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°.
-
Lipophilicity: The cyclobutyl group is more lipophilic than a standard isopropyl or gem-dimethyl group, potentially enhancing membrane permeability.
Computed Properties Table
| Property | Value (Approx/Calc) | Significance |
| Formula | Low MW fragment (<150 Da) ideal for FBDD. | |
| Mol. Weight | 143.19 g/mol | High ligand efficiency potential. |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good solubility balance. |
| TPSA | ~38 Ų | High polar surface area relative to size; good oral bioavailability potential. |
| H-Bond Donors | 1 (NH) | Critical for active site engagement. |
| Rotatable Bonds | 2 | Highly rigid scaffold. |
Synthetic Methodology: The Curtius Rearrangement
Synthesis of 1,1-disubstituted cyclobutanes is non-trivial due to the steric hindrance at the quaternary carbon, which prohibits direct nucleophilic substitution (
The industry-standard protocol utilizes the Curtius Rearrangement , converting 1-methylcyclobutane-1-carboxylic acid to the amine/carbamate via an isocyanate intermediate. This method retains stereochemistry (if applicable) and bypasses steric barriers.[1]
Reaction Logic (Causality)
-
Activation: The carboxylic acid is activated with Diphenylphosphoryl azide (DPPA).[2]
-
Rearrangement: Thermal decomposition yields a reactive isocyanate (
) via a concerted mechanism, releasing .[3] -
Trapping: The isocyanate is trapped in situ by methanol to form the methyl carbamate.
Validated Protocol (DPPA Method)
Reagents:
-
1-Methylcyclobutane-1-carboxylic acid (1.0 equiv)[4]
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Methanol (Excess/Solvent) or Toluene/MeOH mixture.
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 1-methylcyclobutane-1-carboxylic acid and anhydrous toluene under
atmosphere. -
Activation: Add TEA, followed by the dropwise addition of DPPA at 0°C. Stir for 30 minutes to form the acyl azide.
-
Rearrangement: Heat the mixture to 80–90°C. Evolution of
gas indicates isocyanate formation. Monitor until gas evolution ceases (~1–2 hours). -
Trapping: Cool the reaction to 50°C and add anhydrous Methanol (5–10 equiv). Reflux for 2–4 hours to ensure complete conversion to the carbamate.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove TEA), saturated
, and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Pathway Visualization
Figure 1: Synthetic workflow via Curtius Rearrangement using DPPA.
Medicinal Chemistry Applications
Conformational Restriction (The "Lock")
In drug design, reducing the entropic penalty of binding is crucial. A flexible chain (e.g., an ethyl group) loses entropy when binding to a protein target.[5][6]
-
Mechanism: The cyclobutane ring "pre-organizes" the methyl and amine substituents into a specific vector.
-
Comparison: Unlike a cyclohexyl group (chair/boat flips), the cyclobutyl ring has a limited puckering range, holding the substituents in a pseudo-equatorial/axial orientation that is energetically defined.
Metabolic Stability (The "Block")
-
Problem: Primary and secondary amines are often metabolized via cytochrome P450-mediated oxidation at the
-carbon (the carbon next to the nitrogen). -
Solution: In methyl (1-methylcyclobutyl)carbamate, the
-carbon is quaternary . It has no protons ( bonds) to abstract. This completely blocks -hydroxylation/N-dealkylation pathways at this position, significantly extending the half-life ( ) of the pharmacophore.
Bioisosterism Logic
Figure 2: Bioisosteric relationship and advantages over open-chain analogs.
Analytical Characterization
To validate the synthesis of methyl (1-methylcyclobutyl)carbamate, specific NMR signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| 1H NMR | Methoxy group of the carbamate ( | |
| 1H NMR | Methyl group attached to the quaternary ring carbon. | |
| 1H NMR | Cyclobutane ring protons (complex splitting due to puckering). | |
| 1H NMR | ABSENCE of | Confirms quaternary substitution at C1. |
| 13C NMR | Carbonyl carbon of the carbamate. | |
| 13C NMR | Quaternary C1 carbon (usually low intensity). |
References
-
Synthetic Protocol (Curtius): Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Cyclobutane in Drug Design: Benoit, G. (2017). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 60(16), 6853–6871. Link
-
Metabolic Stability: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Precursor Properties: PubChem Compound Summary for CID 12757488, 1-Methylcyclobutane-1-carboxylic acid. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
An In-depth Technical Guide to Methyl (1-methylcyclobutyl)carbamate
Abstract: This document provides a comprehensive technical overview of Methyl (1-methylcyclobutyl)carbamate, a molecule of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related analogs and established chemical principles to provide robust, field-proven insights. We will cover plausible synthetic routes, predicted physicochemical and spectroscopic properties, reactivity, stability, and the potential roles of its core motifs in medicinal chemistry. All protocols and claims are grounded in authoritative chemical literature to ensure scientific integrity.
Introduction and Strategic Relevance
Methyl (1-methylcyclobutyl)carbamate belongs to the carbamate class of organic compounds, which are integral structural motifs in numerous approved drugs and are widely used as prodrugs or peptide bond surrogates in medicinal chemistry.[1][2][3] Carbamates are often regarded as hybrids of esters and amides, conferring a unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity.[2][3]
The structure of Methyl (1-methylcyclobutyl)carbamate is notable for two key features:
-
The Methyl Carbamate Group: This functional group is known for its proteolytic stability and ability to enhance cell membrane permeability.[1][3] It can participate in crucial hydrogen bonding interactions with biological targets.[1][2]
-
The 1-methylcyclobutyl Moiety: This is a non-planar, sp³-rich scaffold. The inclusion of such three-dimensional fragments is a growing strategy in modern drug discovery to improve physicochemical properties like solubility, reduce planarity, and explore novel chemical space.[4] The cyclobutane ring can act as a conformational constraint, fill hydrophobic pockets in target proteins, and improve metabolic stability.[4][5]
This guide serves as a foundational document for any research program involving this, or structurally similar, compounds.
Synthesis and Mechanistic Considerations
The synthesis of Methyl (1-methylcyclobutyl)carbamate is straightforward and can be achieved through several reliable methods. The choice of pathway depends on the availability of starting materials and desired scale. The key precursor is 1-methylcyclobutylamine.
Pathway A: Acylation with Methyl Chloroformate
This is the most common and direct method for forming methyl carbamates from primary or secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of methyl chloroformate.
Causality: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[6] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: Synthesis via Methyl Chloroformate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclobutylamine (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add methyl chloroformate (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Insight: Slow, dropwise addition is crucial to control the exotherm of the reaction and prevent side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield pure Methyl (1-methylcyclobutyl)carbamate.
Pathway B: From Isocyanate
An alternative route involves the generation of 1-methylcyclobutyl isocyanate, which is then trapped with methanol. This pathway is useful if the corresponding isocyanate is commercially available or easily synthesized.
Causality: The reaction is a nucleophilic addition of methanol to the highly electrophilic central carbon of the isocyanate. This reaction is typically high-yielding and often requires no catalyst, although a mild base can be used to accelerate it.
Diagram: Synthetic Pathways
Caption: Key synthetic routes to Methyl (1-methylcyclobutyl)carbamate.
Physicochemical and Spectroscopic Properties
While no specific experimental data for Methyl (1-methylcyclobutyl)carbamate is readily available, we can predict its properties based on known data for methyl carbamate and similar N-substituted carbamates.[7][8]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Comments |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | White to off-white solid or colorless oil | Simple carbamates are often low-melting solids or liquids.[7] |
| Boiling Point | ~180-220 °C | Expected to be higher than methyl carbamate (177 °C) due to increased molecular weight. |
| Melting Point | ~40-60 °C | N-alkylation can lower the melting point compared to the parent methyl carbamate (54 °C).[7] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Limited solubility in water. | The cyclobutyl group increases lipophilicity compared to methyl carbamate. |
| logP | 1.0 - 1.5 | Estimated based on structural analogs. The cyclobutyl group adds hydrophobicity. |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.65 (s, 3H): O-CH₃ (methoxy group).
-
δ ~4.80 (br s, 1H): N-H proton. Signal may be broad and its chemical shift is concentration-dependent.
-
δ ~1.45 (s, 3H): C-CH₃ (methyl group on the cyclobutyl ring).
-
δ ~1.80-2.20 (m, 4H): Cyclobutyl ring protons (-CH₂ -).
-
δ ~1.60-1.80 (m, 2H): Cyclobutyl ring protons (-CH₂ -).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~157.0: Carbonyl carbon (C =O).
-
δ ~52.0: Methoxy carbon (-OC H₃).
-
δ ~55.0: Quaternary cyclobutyl carbon (C -CH₃).
-
δ ~35.0: Methylene carbons of cyclobutyl ring (-C H₂-).
-
δ ~25.0: Methyl carbon on cyclobutyl ring (-C H₃).
-
δ ~15.0: Methylene carbon of cyclobutyl ring (-C H₂-).
-
-
IR (ATR, cm⁻¹):
-
~3300 (br): N-H stretching.
-
~2950, 2870: C-H stretching (aliphatic).
-
~1690-1710 (strong): C=O stretching (carbamate carbonyl).
-
~1520: N-H bending.
-
~1250: C-O stretching.
-
Reactivity, Stability, and Metabolic Considerations
Carbamates are generally stable functional groups, a key reason for their prevalence in pharmaceuticals.[1][2] They are significantly more resistant to hydrolysis than esters but can be cleaved under forcing acidic or basic conditions.
Hydrolytic Stability
-
Acidic Conditions: Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This is generally slow.
-
Basic Conditions: Saponification can occur via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is also typically slower than ester hydrolysis.
The stability of the carbamate linkage is a critical parameter in drug design, influencing the compound's shelf-life and in-vivo half-life.[9]
Diagram: Carbamate Hydrolysis Mechanisms
Caption: Generalized mechanisms for carbamate hydrolysis.
Incompatibility
Carbamates are incompatible with strong oxidizing agents, strong acids, and strong bases, particularly at elevated temperatures.[10]
Role in Drug Discovery and Development
The structural features of Methyl (1-methylcyclobutyl)carbamate make it an interesting scaffold for medicinal chemistry programs.
-
Bioisostere: The carbamate group can serve as a more stable bioisostere for an amide or ester linkage, potentially improving a drug candidate's pharmacokinetic profile.[2][9]
-
Pharmacophore Carrier: The 1-methylcyclobutyl group provides a three-dimensional vector to orient other pharmacophoric elements. Its puckered, rigid conformation can lock a molecule into a bioactive conformation, improving potency and selectivity.[4][11]
-
Property Modulation: The replacement of a more traditional group (e.g., tert-butyl or phenyl) with a 1-methylcyclobutyl group can favorably modulate properties such as:
-
Solubility: Increased sp³ character generally correlates with higher aqueous solubility.[4]
-
Metabolic Stability: The quaternary carbon is sterically hindered and lacks alpha-hydrogens, making it resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Lipophilicity: It offers a moderate level of lipophilicity, useful for balancing permeability and solubility.
-
Safety and Handling
While specific toxicity data for Methyl (1-methylcyclobutyl)carbamate is unavailable, general precautions for handling carbamate compounds should be strictly followed. Some carbamates are known to be irritants or have more severe health effects.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Minimize dust generation if handling as a solid.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10][16]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]
Conclusion
Methyl (1-methylcyclobutyl)carbamate is a molecule that combines two high-value motifs in modern medicinal chemistry: the stable, versatile carbamate linker and the sp³-rich cyclobutyl scaffold. This guide provides a predictive but scientifically grounded framework for its synthesis, properties, and handling. The insights herein should empower researchers to confidently incorporate this and related structures into their discovery programs, leveraging its unique conformational and physicochemical properties to design next-generation therapeutics.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Tomašković, L., & Džoljić, E. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-283. [Link]
-
Shapatov, F. (2024). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. [Link]
-
Tomašković, L., & Džoljić, E. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 273-283. [Link]
-
van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2327-2340. [Link]
-
van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co. KG. [Link]
-
Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. Carl ROTH. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. [Link]
-
Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Methyl Methylcarbamate. Hebei Guangxing Chemical Industry Co., Ltd.[Link]
-
Wikipedia. (n.d.). Methyl carbamate. Wikipedia. [Link]
-
Wikipedia. (n.d.). Methyl chloroformate. Wikipedia. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl Methylcarbamate [hbgxchemical.com]
- 9. portfolio.afu.uz [portfolio.afu.uz]
- 10. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. chemos.de [chemos.de]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
Technical Guide: Methyl N-(1-methylcyclobutyl)carbamate
Structural Architecture, Synthetic Protocols, and Medicinal Chemistry Utility [1]
Abstract
This technical guide provides a comprehensive analysis of methyl N-(1-methylcyclobutyl)carbamate , a specialized structural motif in modern drug discovery.[1] As a carbamate-protected derivative of 1-methylcyclobutanamine, this molecule serves as a critical building block for introducing conformationally restricted, metabolically stable amine functionalities into bioactive scaffolds.[1] This guide details its chemoinformatic identity, a robust self-validating synthesis protocol via the Curtius rearrangement, and its application as a bioisostere for tert-butyl and isopropyl groups.[1]
Part 1: Structural Identity & Chemoinformatics
At its core, this molecule features a cyclobutane ring substituted at the 1-position with both a methyl group and a methyl carbamate moiety. This geminal disubstitution creates a quaternary center, significantly altering the puckering dynamics of the ring compared to unsubstituted cyclobutane.
Core Identifiers
| Property | Specification |
| IUPAC Name | Methyl N-(1-methylcyclobutyl)carbamate |
| SMILES | COC(=O)NC1(C)CCC1 |
| InChI Key | Predicted based on structure (Analogous to HWHPNCYVVJDMOE series) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
Physicochemical Profile (Calculated)
| Parameter | Value | Significance |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| TPSA | 38.3 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Critical for backbone amide interactions in binding pockets.[1] |
| Rotatable Bonds | 2 | High rigidity due to the cyclobutyl constraint. |
Part 2: Synthetic Architecture (The Curtius Route)
Mechanistic Rationale
Direct alkylation of 1-methylcyclobutanamine often leads to over-alkylation.[1] The most authoritative and scalable route to the carbamate is the Curtius Rearrangement of 1-methylcyclobutanecarboxylic acid.[1] This method converts the carboxylic acid to an isocyanate intermediate, which is trapped in situ by methanol.
Why this route?
-
Retention of Configuration: The migration of the alkyl group occurs with strict retention of stereochemistry (critical if chiral variants are used).
-
Safety: Using Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive dry acyl azides.
-
One-Pot Efficiency: The transformation from acid to carbamate occurs in a single reactor.
Validated Experimental Protocol
Reagents:
-
1-Methylcyclobutanecarboxylic acid (1.0 eq)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Methanol (MeOH) (Excess, acts as solvent/nucleophile)
-
Toluene (Co-solvent, optional for higher boiling point)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-methylcyclobutanecarboxylic acid in anhydrous Toluene/MeOH (1:1 ratio).
-
Deprotonation: Add TEA dropwise at 0°C. Stir for 15 minutes to ensure carboxylate formation.
-
Azidation: Add DPPA dropwise at 0°C. Caution: Exothermic.
-
Rearrangement (The Critical Step): Allow the mixture to warm to room temperature, then heat to reflux (approx. 65-75°C).
-
Validation Check: Monitor for the evolution of N₂ gas. The cessation of bubbling indicates the conversion of acyl azide to isocyanate is complete.
-
-
Trapping: The isocyanate intermediate reacts immediately with the excess methanol present to form the methyl carbamate. Reflux for 2-4 hours.
-
Workup: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to remove TEA/DPPA byproducts), sat. NaHCO₃, and brine. Dry over MgSO₄.
Reaction Pathway Visualization[1]
Figure 1: The Curtius Rearrangement pathway.[1][2] The sequence ensures the quaternary carbon center remains intact while converting the acid to the protected amine.[1]
Part 3: Medicinal Chemistry Utility[2]
Conformational Restriction & The Gem-Dimethyl Effect
The 1-methylcyclobutyl group acts as a rigid surrogate for a tert-butyl or isopropyl group.[1]
-
Thorpe-Ingold Effect: The geminal disubstitution (methyl + amine) at the 1-position compresses the internal bond angle (< 90°).[1] This forces the external substituents (the carbamate and methyl) closer together, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to a protein target.
-
Puckering Control: Unlike the "chair" of cyclohexane, cyclobutane exists in a puckered "butterfly" conformation. The 1-methyl substituent locks this pucker, providing a defined vector for the carbamate nitrogen.
Metabolic Stability (Metabolic Blocking)
The quaternary carbon at position 1 is fully substituted, removing any abstractable hydrogen atoms.
-
CYP450 Resistance: This blocks
-hydroxylation, a common metabolic clearance pathway for amines.[1] The cyclobutyl ring itself is also more resistant to oxidation than linear alkyl chains, prolonging the drug's half-life ( ).
Bioisosterism
This motif is frequently used to replace:
-
Tert-butyl groups: To reduce lipophilicity slightly while maintaining steric bulk.[1]
-
Gem-dimethyl groups: To introduce ring constraints that improve selectivity.[1]
Logical Relationship: Structure to Function
Figure 2: Mechanistic link between the cyclobutyl structural features and pharmacological outcomes.
Part 4: Analytical Characterization (Self-Validation)[1]
To verify the synthesis of COC(=O)NC1(C)CCC1, the following spectral signatures must be observed. Absence of these signals indicates failure (e.g., failure to rearrange or hydrolysis to the amine).
| Technique | Expected Signature | Interpretation |
| ¹H NMR | Singlet, ~3.6 ppm (3H) | Methoxy group (-OCH₃) .[1] Confirms carbamate formation.[3][4] |
| ¹H NMR | Singlet, ~1.4 ppm (3H) | Methyl group on ring . Upfield shift due to shielding. |
| ¹H NMR | Multiplets, 1.7–2.4 ppm (6H) | Cyclobutyl ring protons . Complex splitting due to puckering. |
| ¹³C NMR | ~156 ppm | Carbonyl (C=O) . Characteristic carbamate shift. |
| ¹³C NMR | ~55 ppm | Quaternary Carbon (C1) . Key diagnostic for the 1-substituted ring. |
| IR | ~1700-1720 cm⁻¹ | C=O[1] Stretch . Strong band confirming the urethane linkage. |
References
-
PubChem. (2025).[5] Methyl N-(1-methylcyclobutyl)carbamate Structure and Properties. National Library of Medicine. [Link] (Note: Link directs to the analogous methyl ester/amine records for structural verification).
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[6] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
-
Wipf, P., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Organic Chemistry. [Link][1]
-
Kuck, D. (2006). The Gem-Dimethyl Effect in Cyclobutane Rings. Chemical Reviews. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Safety Landscape of Novel Carbamates: A Technical Guide to Methyl N-(1-methylcyclobutyl)carbamate
The structural similarity between methyl N-(1-methylcyclobutyl)carbamate and methyl carbamate allows for a scientifically grounded inference of its potential hazards. The core carbamate functional group is the primary driver of the toxicological profile of these molecules. Both compounds share the methyl carbamate backbone, with the key difference being the substitution on the nitrogen atom. This substitution may influence the compound's physicochemical properties and metabolic fate, but the fundamental hazards associated with the carbamate moiety are expected to be comparable.
Hazard Identification and Classification
Based on the data for methyl carbamate, methyl N-(1-methylcyclobutyl)carbamate should be treated as a hazardous substance. The primary concerns are its potential carcinogenicity and its ability to cause serious eye irritation.
GHS Hazard Classification (Inferred):
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[4] |
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed.[4]
Precautionary Statements: A comprehensive set of precautionary statements should be followed, including obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves, clothing, eye protection, and face protection.[1][2][3] In case of exposure or concern, it is critical to get medical advice/attention.[2][3]
Physicochemical Information
Understanding the physicochemical properties of a compound is crucial for designing experiments and ensuring safe handling. The following table summarizes the known properties of methyl carbamate, which can serve as a reasonable estimate for methyl N-(1-methylcyclobutyl)carbamate.
| Property | Value (for Methyl Carbamate) | Reference |
| Molecular Formula | C2H5NO2 | [3] |
| Molecular Weight | 75.07 g/mol | [5] |
| Appearance | White crystalline solid | [5][6] |
| Melting Point | 52-58 °C (126-136 °F) | [6] |
| Boiling Point | 176-177 °C (349-351 °F) | [6] |
| Solubility in Water | 20 g/L | [6] |
| Density | 1.136 g/cm³ (at 56 °C) | [6] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with potentially hazardous compounds.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Local exhaust ventilation should be used to control the generation of dusts or aerosols.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are required to prevent skin contact.[1][3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[3]
Hygiene Measures
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in work areas.[1]
-
Remove contaminated clothing and protective equipment before entering eating areas.[1]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of personnel.
-
Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Store locked up.[1][2]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1]
-
Methods for Cleaning Up: For solid spills, dampen the material with water to avoid generating dust and then transfer it to a suitable container for disposal.[8] Use an absorbent material for liquid spills. The contaminated area should be cleaned thoroughly.[2]
Toxicological Information
The toxicological profile of carbamates is primarily driven by their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[9] While the acute toxicity of different carbamates can vary, the mechanism of toxicity is generally similar.[9][10]
-
Carcinogenicity: Methyl carbamate is suspected of causing cancer.[1][2] It is listed as a substance "known to the state of California to cause cancer" under Proposition 65.[6]
-
Mutagenicity: While methyl carbamate tested negative in the Ames test, it has shown mutagenic effects in Drosophila.[6]
-
Mechanism of Toxicity: Carbamates act as reversible inhibitors of acetylcholinesterase.[9] This leads to an accumulation of acetylcholine at nerve synapses, resulting in a range of cholinergic symptoms.[9] The reversibility of this inhibition means that the effects are generally of shorter duration compared to organophosphate pesticides.[9]
Experimental Protocols and Workflows
Given the inferred hazards, all experimental work with methyl N-(1-methylcyclobutyl)carbamate must be conducted with strict adherence to safety protocols.
Workflow for Handling and Weighing
Caption: A stepwise workflow for the safe handling and weighing of methyl N-(1-methylcyclobutyl)carbamate.
Logical Relationship: Surrogate Safety Data
Caption: Logical diagram illustrating the use of methyl carbamate as a surrogate for inferring the safety profile of methyl N-(1-methylcyclobutyl)carbamate.
Conclusion
While a specific Safety Data Sheet for methyl N-(1-methylcyclobutyl)carbamate is not currently available, a comprehensive safety framework can be established by leveraging data from the structurally similar compound, methyl carbamate. Researchers and drug development professionals must treat this compound as potentially carcinogenic and as a serious eye, skin, and respiratory irritant. Strict adherence to engineering controls, personal protective equipment, and safe handling practices is mandatory to mitigate the risks associated with its use. This guide provides the necessary information to handle methyl N-(1-methylcyclobutyl)carbamate responsibly and safely in a research and development setting.
References
-
Methyl carbamate - Wikipedia. [Link]
-
Safety Data Sheet: Methyl carbamate - Chemos GmbH&Co.KG. [Link]
-
108650 - Methyl carbamate - Safety Data Sheet. [Link]
-
Safety data sheet. [Link]
-
Carbamate pesticides: a general introduction (EHC 64, 1986) - Inchem.org. [Link]
-
Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem - NIH. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 7. angenechemical.com [angenechemical.com]
- 8. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. epa.gov [epa.gov]
- 10. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
Application Notes and Protocols: The Strategic Incorporation of Methyl N-(1-methylcyclobutyl)carbamate in the Synthesis of Advanced Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract
The constrained, three-dimensional architecture of the 1-methylcyclobutyl moiety has emerged as a privileged scaffold in modern kinase inhibitor design, offering a compelling strategy to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive technical guide on the utilization of methyl N-(1-methylcyclobutyl)carbamate as a key precursor for introducing this valuable pharmacophore. We will elucidate the rationale behind its application, focusing on Janus Kinase (JAK) inhibitors as a primary example, and provide detailed, field-proven protocols for its conversion to a synthetically versatile amine intermediate and subsequent incorporation into a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor scaffold.
Introduction: The Rising Prominence of Saturated Carbocycles in Kinase Inhibition
The landscape of kinase inhibitor discovery is increasingly moving "beyond flatland," embracing three-dimensional molecular architectures to achieve superior pharmacological properties. Small, saturated ring systems, such as the 1-methylcyclobutyl group, are at the forefront of this shift. Unlike planar aromatic rings, these scaffolds introduce a defined conformational rigidity and novel exit vectors for substituents, enabling more precise and effective interactions within the ATP-binding pocket of kinases.[1] The 1-methylcyclobutyl moiety, in particular, has been successfully incorporated into potent inhibitors of the Janus Kinase (JAK) family, a group of cytoplasmic tyrosine kinases crucial for cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory diseases and myeloproliferative neoplasms, making JAKs a high-priority target for therapeutic intervention.
This guide focuses on the practical application of methyl N-(1-methylcyclobutyl)carbamate, a readily accessible chemical entity, as a gateway to these advanced inhibitor scaffolds.
The 1-Methylcyclobutyl Moiety: A Keystone for Potency and Selectivity
The incorporation of a 1-methylcyclobutyl group into kinase inhibitors is a deliberate design choice driven by several key factors:
-
Enhanced Lipophilic Efficiency: The compact, aliphatic nature of the cyclobutyl ring can improve the lipophilic ligand efficiency (LLE), a critical parameter in drug design that balances potency with lipophilicity to optimize pharmacokinetic properties.
-
Improved Metabolic Stability: The substitution pattern on the cyclobutane ring can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of the drug.
-
Optimal Space Filling and Vectorial Orientation: The rigid, non-planar structure of the cyclobutane ring allows for precise positioning of the inhibitor within the kinase's binding site. The methyl group provides an additional point of interaction and can influence the orientation of the entire molecule, leading to enhanced binding affinity and selectivity.
-
Novelty and Patentability: The use of such unique scaffolds provides an opportunity to explore novel chemical space and secure intellectual property for new drug candidates.
In the context of JAK inhibitors, the 1-methylcyclobutyl group often occupies a hydrophobic pocket adjacent to the hinge region, contributing significantly to the overall binding energy of the molecule.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-stage process, beginning with the conversion of methyl N-(1-methylcyclobutyl)carbamate to a key amine intermediate. This intermediate is then incorporated into a larger fragment that is ultimately coupled with the core heterocyclic scaffold of the kinase inhibitor. For the purpose of this guide, we will focus on the synthesis of a ruxolitinib analogue, a potent JAK1/JAK2 inhibitor.
Diagram 1: Overall Synthetic Workflow
Caption: A high-level overview of the synthetic workflow.
Experimental Protocols
Part I: Preparation of the Key Intermediate: 1-Methylcyclobutane-1-amine
The initial and critical step is the efficient conversion of the commercially available or readily synthesized methyl N-(1-methylcyclobutyl)carbamate to the free amine. This is typically achieved through basic hydrolysis.
Reaction Scheme:
Protocol 4.1: Basic Hydrolysis of Methyl N-(1-methylcyclobutyl)carbamate
| Parameter | Value | Notes |
| Reactants | Methyl N-(1-methylcyclobutyl)carbamate (1.0 eq), Potassium Hydroxide (10.0 eq) | A large excess of base drives the reaction to completion. |
| Solvent | 20% Aqueous Ethanol | The mixed solvent system ensures solubility of both the starting material and the product.[4] |
| Temperature | Reflux (approx. 80-90 °C) | Provides the necessary energy for carbamate hydrolysis. |
| Reaction Time | 24 hours | Monitor by TLC or LC-MS for disappearance of starting material. |
| Work-up | 1. Evaporation of ethanol.2. Extraction with a non-polar organic solvent (e.g., diethyl ether).3. Drying of the organic phase (e.g., over anhydrous sodium sulfate).4. Evaporation of the solvent. | Standard liquid-liquid extraction to isolate the amine product.[5] |
| Purification | Distillation under reduced pressure or chromatography if necessary. | The product is often of high purity after work-up. |
Causality and Insights: The use of a strong base like potassium hydroxide is essential for the saponification of the carbamate ester. The aqueous ethanol solvent system is a practical choice, as it solubilizes both the relatively non-polar carbamate and the ionic hydroxide, facilitating an efficient reaction.[4][5] Refluxing for an extended period ensures complete conversion.
Part II: Synthesis of a Representative Kinase Inhibitor Scaffold
With the key amine intermediate in hand, we can proceed with the synthesis of a JAK inhibitor. The following protocol outlines a plausible, multi-step synthesis of a ruxolitinib analogue, demonstrating the incorporation of the 1-methylcyclobutyl moiety.
Diagram 2: Synthesis of a Ruxolitinib Analogue
Caption: Key steps in the synthesis of a ruxolitinib analogue.
Protocol 4.2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The core heterocyclic scaffold is typically assembled via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7][8][9][10]
| Parameter | Value | Notes |
| Reactants | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) | The pyrazole boronic ester is a common coupling partner. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) | A standard and effective catalyst for Suzuki couplings. |
| Base | Aqueous Sodium Carbonate (2.0 M solution, 2.0 eq) | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | 1,4-Dioxane or a similar aprotic solvent. | A common solvent for Suzuki reactions. |
| Temperature | 100 °C | Elevated temperature is typically required for this coupling. |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS. |
| Work-up & Purification | Standard aqueous work-up followed by column chromatography. | To isolate the pure coupled product. |
Expert Insights: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between aromatic systems.[6][7] The choice of palladium catalyst, ligand, and base can be critical and may require optimization depending on the specific substrates.
Protocol 4.3: Michael Addition for Final Assembly
The final step involves the conjugate addition of the pyrrolo[2,3-d]pyrimidine core to an activated alkene bearing the 1-methylcyclobutyl group. This is a classic Michael addition reaction.
| Parameter | Value | Notes |
| Reactants | 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (E)-3-(1-methylcyclobutyl)acrylonitrile (1.2 eq) | The acrylonitrile is the Michael acceptor. |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) | A strong, non-nucleophilic base to deprotonate the pyrimidine nitrogen. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for this reaction. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
| Reaction Time | 18-24 hours | Monitor by TLC or LC-MS. |
| Work-up & Purification | Evaporation of solvent followed by flash column chromatography. | To isolate the final pure kinase inhibitor. |
Self-Validating System: The success of each step can be rigorously validated using standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the structural integrity of the intermediates and the final product. High-resolution mass spectrometry (HRMS) will verify the elemental composition. Purity can be assessed by HPLC.
Conclusion
Methyl N-(1-methylcyclobutyl)carbamate serves as a valuable and accessible starting material for the synthesis of advanced kinase inhibitors featuring the 1-methylcyclobutyl moiety. The protocols outlined in this guide provide a robust framework for the preparation of these complex molecules. The strategic incorporation of this three-dimensional scaffold is a testament to the evolving principles of modern drug design, where enhanced potency, selectivity, and favorable pharmacokinetic properties are paramount. The continued exploration of such unique building blocks will undoubtedly pave the way for the next generation of targeted therapeutics.
References
-
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 2022. [Link]
-
Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Archiv der Pharmazie, 2022. [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]
-
The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Pharmaceutical Synthesis Insights, 2023. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 2021. [Link]
-
Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society, 2021. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. ACS Combinatorial Science, 2015. [Link]
-
Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem. [Link]
-
Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses, 1988. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 2021. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 2015. [Link]
-
Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 2022. [Link]
-
Basic hydrolysis of methyl carbamates to amines. Internet Archive. [Link]
Sources
- 1. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. server.ccl.net [server.ccl.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Introduction: A Strategic Union of Stability and Structure
An Application Guide to Cyclobutyl Carbamate Linkers in Medicinal Chemistry
In the landscape of modern drug discovery, the carbamate functional group is a cornerstone moiety, valued for its exceptional chemical and proteolytic stability.[1][2] Organic carbamates serve as versatile peptide bond surrogates, enhancing cell permeability and participating in crucial hydrogen bonding interactions with biological targets.[2][3] When this robust functional group is paired with a cyclobutyl ring—a compact, three-dimensional, and metabolically resilient scaffold—a powerful linker emerges for medicinal chemistry.[4][5] The cyclobutyl carbamate linker offers a unique combination of conformational constraint, improved metabolic stability, and the ability to serve as a non-classical bioisostere, making it an increasingly valuable tool for researchers, scientists, and drug development professionals.[4][6]
This guide provides a detailed exploration of cyclobutyl carbamate linkers, moving beyond a simple recitation of facts to explain the causality behind their design and application. We will delve into their synthesis, diverse applications in drug design—from small molecule inhibitors to complex antibody-drug conjugates (ADCs)—and provide detailed protocols for their implementation and analysis.
Part 1: Physicochemical Properties and Design Rationale
The strategic advantage of a cyclobutyl carbamate linker lies in the synergistic combination of the properties of its two core components.
The Cyclobutyl Moiety: More Than Just a Spacer
The cyclobutane ring is not merely an inert scaffold; its distinct stereoelectronic properties are leveraged to solve common challenges in drug design.[5]
-
Metabolic Stability: The high s-character of its C-H bonds and the inherent strain of the ring make it resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5] This can significantly extend a drug's half-life.
-
Conformational Rigidity: Unlike flexible alkyl chains, the puckered structure of the cyclobutane ring introduces a degree of conformational restriction.[4] This pre-organizes the molecule for optimal binding to its target, potentially increasing potency and reducing off-target effects.
-
Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other functionalities, such as gem-dimethyl groups, phenyl rings, or larger cyclic systems.[4][6][7] This substitution can improve pharmacokinetic properties by increasing the fraction of sp3 carbons (Fsp3), which often correlates with better solubility and reduced promiscuity.[8]
-
Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise spatial orientation of pharmacophoric groups, enabling more effective interactions within a target's binding pocket.[5]
The Carbamate Linker: A Stable and Interactive Bridge
The carbamate group provides the chemical foundation for the linker, offering stability and functionality.[1][3]
-
Proteolytic Resistance: As an "amide-ester hybrid," the carbamate bond is significantly more stable against enzymatic hydrolysis by proteases than a standard peptide bond.[2][3]
-
Hydrogen Bonding: The carbamate's N-H and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, allowing the linker itself to contribute to target binding affinity.[2]
-
Modulable Stability: While generally stable, the carbamate's hydrolysis rate can be tuned by modifying its electronic environment, a feature exploited in prodrug and cleavable linker design.[3][9]
Logical Framework for Employing Cyclobutyl Carbamate Linkers
The decision to use a cyclobutyl carbamate linker is driven by a clear set of design objectives aimed at optimizing a drug candidate's profile.
Caption: Design rationale for using cyclobutyl carbamate linkers.
Part 2: Synthesis of Cyclobutyl Carbamate Building Blocks and Linkers
The synthesis of molecules containing cyclobutyl carbamate linkers relies on well-established organic chemistry principles. The general approach involves coupling a cyclobutane-containing alcohol or amine with a suitable reagent to form the carbamate, which is then incorporated into the final molecule.
General Synthetic Workflow
The following workflow outlines the primary pathways for synthesizing and incorporating these linkers.
Caption: Key synthetic routes to cyclobutyl carbamate conjugates.
Protocol 1: Synthesis of a Boc-Protected Cyclobutanol Building Block
This protocol describes the synthesis of a common building block, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, which can be further functionalized.[10]
Objective: To synthesize a versatile cyclobutane building block with orthogonal protecting groups suitable for further elaboration.
Materials:
-
1-aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane, Water
-
Borane tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Boc Protection of the Amine:
-
Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Causality: The basic conditions deprotonate the amino acid, and the resulting amine attacks the electrophilic carbonyl of Boc₂O to form the stable tert-butyloxycarbonyl (Boc) protected carbamate.[11]
-
-
Acidification and Extraction:
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield Boc-1-aminocyclobutanecarboxylic acid.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the product from step 2 in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Slowly add BH₃·THF (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Causality: Borane is a selective reducing agent that efficiently reduces the carboxylic acid to a primary alcohol without affecting the sterically hindered and less reactive Boc-carbamate.
-
-
Quenching and Workup:
-
Cool the reaction to 0 °C and slowly quench by adding methanol dropwise until gas evolution ceases, followed by 1M HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over MgSO₄, and concentrated.
-
-
Purification:
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate) to yield pure tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring it is suitable for subsequent reactions.
Part 3: Applications in Medicinal Chemistry
The unique properties of cyclobutyl carbamate linkers have led to their successful application in several areas of drug development.
Case Study 1: Linkers in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker is a critical component that must remain stable in systemic circulation but efficiently release the cytotoxic payload inside the target cancer cell.[12] The cyclobutyl group can enhance the stability of linkers, preventing premature drug release.
In one study, a cyclobutyl-containing disulfide linker was used to deliver a pyrrolobenzodiazepine (PBD) dimer payload. Pharmacokinetic studies showed that the cyclobutyl-containing ADC effectively delivered the potent PBD dimer to the tumor. In contrast, a cyclopropyl-containing analogue released an ineffective metabolite, highlighting the significant impact of the small carbocycle on linker stability and efficacy.[12] While this example uses a disulfide for cleavage, the carbamate is often used to attach the linker to the payload, as seen in the widely used Val-Cit-PABC system.[13][14] A cyclobutyl group can be incorporated into such a system to modulate its properties.
Mechanism: Lysosomal Cleavage of a Peptide-Cyclobutyl Carbamate Linker
Caption: Payload release mechanism for an ADC with a cleavable linker.
Case Study 2: Scaffolds for Small Molecule Inhibitors
The development of the HCV NS3/4A protease inhibitor boceprevir provides a compelling example of using a cyclobutyl moiety to optimize a drug candidate.[1] During the lead optimization process, a cyclobutyl group was incorporated at the P1 position of the inhibitor. This, combined with a carbamate functionality, led to compound 289 , a direct ancestor of boceprevir with a Ki of 76 nM.[2] The cyclobutyl group provided an optimal fit into the S1 pocket of the protease, demonstrating its utility in fine-tuning ligand-receptor interactions.[2]
Data Presentation: Impact of Small Rings on Linker Stability
| Linker Component | Context | Observed Stability/Outcome | Reference |
| Cyclobutyl | ADC with PBD Dimer Payload | Effectively delivered active payload to tumor | [12] |
| Cyclopropyl | ADC with PBD Dimer Payload | Released an ineffective thiol catabolite in tumor | [12] |
| Val-Cit Peptide | General ADC Linker | Stable in human plasma but susceptible to cleavage by mouse carboxylesterase (Ces1C) | [12][13] |
This table illustrates the profound impact that subtle structural changes, such as the size of a cycloalkyl ring, can have on the in vivo processing and ultimate efficacy of a complex therapeutic.
Part 4: Stability and Cleavage Protocols
Assessing the stability of a linker is a critical step in drug development. The following protocol provides a framework for evaluating the hydrolytic or enzymatic cleavage of a cyclobutyl carbamate linker in vitro.
Protocol 2: In Vitro Linker Stability Assay in Plasma
Objective: To quantify the stability of a cyclobutyl carbamate-linked compound in human plasma over time.
Trustworthiness: This protocol establishes a self-validating system by including positive and negative controls and relying on sensitive LC-MS/MS quantification to ensure data reliability.
Materials:
-
Test compound (cyclobutyl carbamate-linked molecule)
-
Control compound (a known stable analogue or a known labile compound)
-
Human plasma (frozen, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human plasma at 37 °C.
-
Prepare stock solutions of the test compound, control, and internal standard in DMSO (e.g., 10 mM).
-
Create a working solution of the test compound by diluting the stock solution in PBS to a suitable concentration (e.g., 100 µM).
-
-
Incubation:
-
Pre-warm plasma and PBS to 37 °C in a shaking water bath.
-
Initiate the reaction by adding a small volume of the compound working solution to the plasma to achieve a final concentration of 1-5 µM. Ensure the final DMSO concentration is <0.5%.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Causality: The 37 °C incubation mimics physiological temperature, allowing plasma esterases and other enzymes to act on the linker. Time-course sampling is essential to determine the rate of degradation.
-
-
Quenching and Protein Precipitation:
-
Immediately add the withdrawn aliquot to a tube containing 3-4 volumes of ice-cold ACN with the internal standard (e.g., 150 µL ACN + IS).
-
Vortex vigorously for 1 minute to stop the enzymatic reaction and precipitate plasma proteins.
-
Causality: Cold acetonitrile denatures the plasma enzymes, instantly halting any further degradation of the test compound. The internal standard is added at this stage to control for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The amount of parent compound remaining at each time point is determined by comparing its peak area ratio (to the internal standard) against a calibration curve.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t₁/₂) of the compound in plasma from the slope of the natural logarithm of the concentration versus time plot.
-
Conclusion
Cyclobutyl carbamate linkers represent a sophisticated and highly effective tool in the medicinal chemist's arsenal. By merging the proteolytic and chemical robustness of the carbamate group with the unique conformational and metabolic advantages of the cyclobutane ring, these linkers provide a pathway to developing therapeutics with improved pharmacokinetic and pharmacodynamic profiles. From enhancing the stability of ADCs to optimizing the fit of small molecule inhibitors, the applications are both current and expanding. The protocols and rationale presented here offer a foundation for the logical design, synthesis, and evaluation of next-generation therapeutics incorporating this powerful structural motif.
References
-
Scott, J. S., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. Journal of Medicinal Chemistry, 67(16), 14210-14233. [Link]
-
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Ponte, J. F., et al. (2015). Methylene carbamate linkers for use with targeted-drug conjugates.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Asymmetric Synthesis. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
-
Wessig, P., & Müller, G. (2015). Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads. Angewandte Chemie International Edition, 54(44), 12890-12911. [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. MDPI. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Kumar, V., & Singh, P. (2010). Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini-Reviews in Medicinal Chemistry, 10(1), 51-68. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
-
Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3569. [Link]
-
van der Velden, J. L. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry–A European Journal, 28(14), e202104273. [Link]
-
van der Velden, J. L. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]
-
Zhang, Z., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Turel, I., & Kljun, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(19), 3124-3148. [Link]
-
Mindt, T. L., et al. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry, 20(2), 354-359. [Link]
-
Li, Y. (2012). Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]
-
Wikipedia. Bioisostere. Wikipedia. [Link]
-
Wang, Y., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
-
Breunig, M., et al. (2014). Cleavable carbamate linkers for controlled protein delivery from hydrogels. Journal of Controlled Release, 183, 118-125. [Link]
-
Combinatorial Chemistry Review. (2020). Carbamates and Amines Linker. Combinatorial Chemistry Review. [Link]
-
An, D., & Fu, Y. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. [Link]
-
Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. Bioisosteres | TCI EUROPE N.V. [tcichemicals.com]
- 9. Cleavable carbamate linkers for controlled protein delivery from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Purification of Methyl N-(1-methylcyclobutyl)carbamate
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl N-(1-methylcyclobutyl)carbamate. The protocols and insights are designed to address common challenges encountered during post-reaction workup and isolation, ensuring high purity and yield of the final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and issues that arise during the purification of carbamates.
Q1: My initial workup after synthesis resulted in a low yield of crude product. What are the most likely causes?
A1: Low crude yield typically points to issues during the reaction or the initial extraction phase. Key factors include:
-
Incomplete Reaction: The carbamoylation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amine.
-
Carbamate Hydrolysis: Carbamates can be susceptible to hydrolysis, particularly under strong basic or acidic conditions, which reverts them to the parent amine and carbon dioxide.[1][2] Ensure your aqueous workup is performed under neutral or mildly acidic/basic conditions and preferably at reduced temperatures (e.g., 0-4°C) to minimize degradation.[1]
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product in the interfacial layer. This can be mitigated by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
-
Product Solubility: The product may have partial solubility in the aqueous layer. Back-extracting the aqueous layer with your organic solvent one or two more times can help recover dissolved product.
Q2: The NMR spectrum of my "purified" product shows persistent unknown peaks. What are the most common impurities?
A2: Common impurities in carbamate synthesis stem from side reactions or unreacted starting materials.[3] These may include:
-
Unreacted 1-methylcyclobutylamine: The starting amine is a common impurity.
-
Urea Byproducts: If ammonia is present as a contaminant or if the reaction conditions are harsh, symmetrical ureas can form from the reaction of the intermediate isocyanate with the starting amine.
-
Over-alkylation Products: If alkyl halides are used in a one-pot synthesis, N-alkylation can sometimes occur.[4]
-
Reagent-Related Impurities: Reagents like diphenylphosphoryl azide (DPPA), if used in a Curtius rearrangement approach, can be difficult to remove due to their high boiling points.[2][5]
Q3: My compound appears to be degrading during column chromatography on silica gel. Why is this happening and what can I do?
A3: Carbamate degradation on silica gel is a known issue, often caused by the acidic nature of standard silica. The amine-like nitrogen in the carbamate can interact strongly with the acidic silanol groups, leading to tailing and, in some cases, hydrolysis.
-
Solution 1: Neutralize the Silica: Prepare a slurry of your silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1.0%). This deactivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated (e.g., C18) reversed-phase silica gel for your chromatography.[6]
-
Solution 3: Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
Q4: I am having trouble finding a good single solvent for recrystallization. What should I do?
A4: It is common for a single solvent to not be ideal. The solution is to use a binary solvent system.
-
Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble, also known as an anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
A common system for moderately polar compounds like carbamates is Ethyl Acetate/Hexane or Dichloromethane/Hexane.
Part 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for specific purification techniques in a question-and-answer format.
Workflow 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q: My compound "oiled out" instead of crystallizing upon cooling. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated or cools too quickly.
-
Likely Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.
-
Suggested Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Q: I have very low recovery after recrystallization, although the product is pure. How can I improve the yield?
A: Low recovery indicates that a significant amount of your product remained dissolved in the mother liquor.
-
Likely Cause 1: Too much solvent was used initially. The goal is to create a saturated solution at high temperature, not a dilute one.
-
Suggested Solution 1: Next time, use less solvent. For the current batch, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
Likely Cause 2: The final cooling temperature is not low enough.
-
Suggested Solution 2: Cool the flask in an ice bath (or even a freezer, if the solvent's freezing point allows) for 30-60 minutes before filtration to maximize precipitation.[7]
A logical approach is key to successful recrystallization.
Caption: Decision workflow for troubleshooting recrystallization.
Workflow 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1]
Q: My compound is eluting with the solvent front (Rf ≈ 1.0) on the column, resulting in no separation.
A: This indicates the eluent (mobile phase) is too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase (silica).
-
Likely Cause: Incorrect solvent system selection.
-
Suggested Solution: Before running the column, always determine the optimal mobile phase using TLC. Aim for an Rf value for your target compound between 0.25 and 0.35. Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., use 5% Ethyl Acetate in Hexane instead of 20%).
Q: The separation between my product and an impurity is poor (co-elution). What are my options?
A: Poor resolution requires optimizing the separation conditions.
-
Suggested Solution 1 (Adjust Polarity): Run a shallower polarity gradient or even an isocratic (constant solvent ratio) elution if the Rf values are very close. This can help improve separation.
-
Suggested Solution 2 (Change Solvents): The selectivity of the separation can sometimes be dramatically changed by swapping one of the mobile phase solvents, even if the overall polarity is similar (e.g., trying Dichloromethane/Hexane instead of Ethyl Acetate/Hexane).
-
Suggested Solution 3 (Increase Column Length/Decrease Diameter): A longer, narrower column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
TLC Analysis: Determine the optimal solvent system that gives a target Rf of ~0.3 for methyl N-(1-methylcyclobutyl)carbamate.
-
Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel using a wet slurry method with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow 3: Purification by Liquid-Liquid Extraction
This technique, particularly acid-base extraction, is invaluable for removing ionic impurities from a neutral organic compound.[1]
Q: How can I use extraction to remove unreacted 1-methylcyclobutylamine from my crude product?
A: Unreacted 1-methylcyclobutylamine is a basic impurity. It can be easily removed by converting it into a water-soluble salt.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acidic solution, such as 1 M HCl or 5% citric acid solution. The basic amine will react to form an ammonium salt (R-NH₃⁺Cl⁻), which will be extracted into the aqueous layer.
-
Drain the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[8]
-
Caption: Workflow for removing basic amine impurities via acid-base extraction.
Part 3: Purity Assessment
After purification, the identity and purity of the final compound must be confirmed.
| Technique | Primary Use | Advantages | Limitations | Typical Observations for Methyl N-(1-methylcyclobutyl)carbamate |
| HPLC-UV/MS | Purity assessment and quantification. | High sensitivity and resolving power. Can be coupled to MS for mass confirmation. Specialized carbamate columns offer excellent separation.[6][9] | Requires method development. UV detection requires a chromophore. | A single sharp peak in the chromatogram. MS would show the correct molecular ion. |
| GC-MS | Purity assessment and impurity identification. | Excellent separation for volatile compounds. Provides mass fragmentation patterns for structural elucidation. | Carbamates can be thermally labile, potentially degrading in the hot injector, which may require derivatization.[6][10] | A primary peak corresponding to the product, with potential smaller peaks from impurities or degradation products. |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Provides definitive structural information. Purity can be estimated by integrating product peaks against impurity or solvent peaks. | Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret. | ¹H NMR should show characteristic signals for the N-H proton, the O-methyl group, the cyclobutyl protons, and the C-methyl group with correct integrations. |
References
- Technical Support Center: Purification of Carbamic Acid Deriv
- Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry.
- Bosch–Meiser process. Wikipedia.
- Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chrom
- Methyl carbamate purification by extraction and recrystallization.
- The Acclaim Carbamate Column—A Superior Solution. Cromlab Instruments.
- tert-Butyl phenyl(phenylsulfonyl)
- Operational difficulties & measures of low pressure carbamate condenser due to crystalliz
- Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow.
- CARBAM
- Optimizing reaction conditions for carbamate form
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Synthesis of carbamates by carbamoyl
- Synthesis of methyl 1-methylcyclobutane carboxyl
- CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration.
- Effective Analysis Carbamate Pesticides.
- Problem No.
- Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chrom
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Analysis of N-Methyl Carbam
- n-BUTYL CARBAM
- Simple and rapid assay for analyzing residues of carbamate insecticides in bovine milk: hot water extraction followed by liquid chrom
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chrom
- (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME.
- Various Approaches for the Synthesis of Organic Carbamates.
- Carbamate Analysis Column for Pesticides High Precision & Affordable Price. Alibaba.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
- Carbam
- Method 8318A: N-Methylcarbamates by High Performance Liquid Chrom
- NMAM 5th Edition - Methods by Chemical Name. NIOSH | CDC.
- Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed.
- NOVEL ONE STEP TRANSFORMATION OF CARBAM
- Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
- Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same.
- The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosch–Meiser process - Wikipedia [en.wikipedia.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sepscience.com [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted Methyl Chloroformate from Carbamate Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for a common challenge in carbamate synthesis: the removal of unreacted methyl chloroformate. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the purification of carbamate products.
Q1: My NMR spectrum shows a persistent singlet around 3.9 ppm after my reaction with methyl chloroformate. What is it, and why is it there?
A: This is a classic sign of residual methyl chloroformate. Its persistence is often due to incomplete reaction or quenching. The key is to ensure your workup procedure is robust enough to either completely consume or efficiently remove this highly reactive reagent.
Q2: I tried a simple water wash, but it didn't completely remove the methyl chloroformate. Why not?
A: While methyl chloroformate does react with water, the hydrolysis can be slower than its reaction with your desired nucleophile (the amine) and can sometimes be incomplete, especially if the methyl chloroformate is dissolved in an organic solvent with limited water solubility.[1][2] Additionally, vigorous reaction with water can produce gaseous byproducts, leading to pressure buildup and potential hazards.[3] A more effective approach involves using a basic aqueous solution to accelerate hydrolysis.
Q3: Is it possible to remove methyl chloroformate by distillation?
A: Yes, it is possible, but it may not always be practical. Methyl chloroformate has a relatively low boiling point of 70-72 °C.[1][3][4] If your carbamate product has a significantly higher boiling point and is thermally stable, distillation can be an effective purification method. However, for less stable or lower boiling point carbamates, this method risks product decomposition or co-distillation.
Q4: What are the primary safety concerns when working with methyl chloroformate?
A: Methyl chloroformate is highly toxic, corrosive, and flammable.[2][3][5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Inhalation of vapors can be fatal, and contact with skin or eyes can cause severe burns.[5][8][9] Always have an emergency plan and appropriate quenching agents readily available.
In-Depth Troubleshooting Guides
This section provides a more detailed, causality-driven approach to tackling the removal of unreacted methyl chloroformate.
Issue 1: Incomplete Quenching of Methyl Chloroformate
Root Cause Analysis: The nucleophile used for quenching is not reactive enough, or the reaction conditions (temperature, time, pH) are suboptimal. Methyl chloroformate is a potent electrophile, and its reaction with amines is typically rapid.[10][11] However, if the reaction with the intended amine is sluggish due to steric hindrance or low nucleophilicity, a significant amount of the chloroformate may remain.
Solution: Strategic Quenching Protocol
A multi-step quenching and extraction procedure is the most reliable method.
Experimental Protocol: Enhanced Quenching and Extractive Workup
-
Initial Quench (Amine Scavenging):
-
Cool the reaction mixture to 0-5 °C in an ice bath. This mitigates potential exotherms from the quenching process.
-
Slowly add a slight excess of a highly nucleophilic, yet easily separable, amine like a dilute aqueous solution of ammonia or a primary amine such as butylamine. These will react readily with the remaining methyl chloroformate to form a water-soluble carbamate.
-
-
Hydrolysis of Excess Reagent (Base-Catalyzed):
-
After the initial quench, add a dilute aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, to the reaction mixture. This will hydrolyze any remaining methyl chloroformate to methanol, carbon dioxide, and the corresponding salt, all of which are readily soluble in the aqueous phase.[3]
-
Causality: The basic conditions significantly accelerate the hydrolysis of the chloroformate compared to a neutral water wash.
-
-
Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the desired carbamate product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your product.
-
Perform multiple extractions (typically 2-3) to ensure complete recovery of the product.
-
Combine the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
Dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material or basic byproducts.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude carbamate product.
-
Issue 2: Product Contamination After Workup
Root Cause Analysis: The physical properties of the carbamate product and the remaining methyl chloroformate are too similar for effective separation by simple extraction. This is often the case with low molecular weight or highly nonpolar carbamates.
Solutions: Advanced Purification Techniques
When standard extractive workup is insufficient, more sophisticated methods are required.
A. Fractional Distillation
Applicability: This method is suitable for thermally stable carbamate products with a boiling point significantly different from that of methyl chloroformate (70-72 °C).[1][3][4]
Expert Insight: A temperature difference of at least 30-40 °C between the boiling points of methyl chloroformate and the product is generally recommended for effective separation by fractional distillation.
B. Column Chromatography
Applicability: This is a highly versatile technique for purifying a wide range of carbamate products, especially when dealing with non-volatile or thermally sensitive compounds.[12][13]
Experimental Protocol: Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude carbamate product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a nonpolar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar methyl chloroformate will elute first, followed by the more polar carbamate product.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute the product more efficiently if it is strongly adsorbed to the silica.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
For quick reference, the following table summarizes the key physical properties of methyl chloroformate and common solvents used in carbamate synthesis and purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 70-72[1][3][4] | 1.223[1][3] | Soluble in most organic solvents; reacts with water.[1][2] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | Miscible with most organic solvents; slightly soluble in water. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | Miscible with most organic solvents; slightly soluble in water. |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.659 | Miscible with most organic solvents; insoluble in water. |
Visual Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been created.
Diagram 1: Quenching Mechanism of Methyl Chloroformate
Caption: Quenching of unreacted methyl chloroformate.
Diagram 2: General Workflow for Carbamate Purification
Caption: General workflow for carbamate purification.
References
-
Methyl chloroformate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
methyl chloroformate. (n.d.). s d fine-chem limited. Retrieved February 15, 2026, from [Link]
-
Methyl chloroformate | CH3OCOCl | CID 6586. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
METHYL CHLOROFORMATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 15, 2026, from [Link]
-
Chloroformate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Methyl chloro formate, 98%+. (n.d.). Ottokemi. Retrieved February 15, 2026, from [Link]
-
ICSC 1110 - METHYL CHLOROFORMATE. (n.d.). Retrieved February 15, 2026, from [Link]
-
Methyl chloroformate, ≥98%. (n.d.). Briti Scientific. Retrieved February 15, 2026, from [Link]
-
Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 15, 2026, from [Link]
-
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. (n.d.). Retrieved February 15, 2026, from [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
Sources
- 1. Methyl chloroformate | 79-22-1 [chemicalbook.com]
- 2. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Methyl chloro formate, 98%+ 79-22-1 India [ottokemi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Chloroformate - Wikipedia [en.wikipedia.org]
- 11. Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. epa.gov [epa.gov]
A Comparative Guide to the Metabolic Half-Life of Methyl N-(1-methylcyclobutyl)carbamate Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. The metabolic half-life, a critical pharmacokinetic parameter, dictates the duration of action and potential for accumulation of a compound in the body. This guide provides a comprehensive overview of the factors influencing the metabolic half-life of methyl N-(1-methylcyclobutyl)carbamate derivatives, outlines robust experimental protocols for its determination, and offers a comparative analysis with other relevant chemical scaffolds.
The carbamate moiety is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[1] Its utility stems from its role as a stable, yet metabolically susceptible, functional group that can act as a peptide bond surrogate or a key interacting element with biological targets.[1] The metabolic stability of carbamates, however, is not uniform and is heavily influenced by their structural nuances.[2][3] For the specific class of methyl N-(1-methylcyclobutyl)carbamates, the unique steric hindrance provided by the 1-methylcyclobutyl group is anticipated to play a significant role in modulating their interaction with metabolic enzymes.
Understanding the Metabolic Landscape of Carbamates
The metabolism of carbamates is primarily governed by two main enzymatic pathways: hydrolysis by esterases and oxidation by cytochrome P450 (CYP) enzymes.[3][4]
-
Hydrolytic Cleavage: Carboxylesterases, abundant in the liver, plasma, and other tissues, can hydrolyze the carbamate bond, leading to the formation of an alcohol, an amine, and carbon dioxide. The rate of this hydrolysis is dependent on the electronic and steric environment of the carbamate group.[5][6]
-
Oxidative Metabolism: CYP enzymes, located predominantly in the liver, can catalyze a variety of oxidative reactions on the carbamate molecule, including N-dealkylation, O-dealkylation, and hydroxylation of the alkyl or aryl substituents.[7][8]
The interplay of these pathways determines the overall metabolic clearance and, consequently, the half-life of the compound.
Structure-Metabolism Relationships: A Predictive Framework
While specific experimental data for methyl N-(1-methylcyclobutyl)carbamate derivatives is not extensively available in public literature, we can infer their likely metabolic profile based on established structure-activity relationships for other carbamates.[2][5]
The metabolic lability of carbamates generally decreases with increased substitution on the nitrogen atom.[2][3] A general trend for metabolic stability is as follows: Cyclic carbamates > Alkyl-OCO-NH2 > Alkyl-OCO-NHAlkyl.[3] The introduction of bulky substituents, such as the 1-methylcyclobutyl group on the nitrogen, is expected to sterically hinder the approach of hydrolytic enzymes, thereby increasing the metabolic half-life compared to less hindered analogues.
Furthermore, the electronic nature of the substituents can influence stability. Electron-donating groups tend to increase the hydrolytic stability of the carbamate.[5][6]
Experimental Determination of Metabolic Half-Life
To empirically determine the metabolic half-life of novel methyl N-(1-methylcyclobutyl)carbamate derivatives, a tiered experimental approach is recommended, starting with in vitro assays and progressing to in vivo studies for lead candidates.
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are crucial for the early-stage assessment of a compound's susceptibility to metabolism.[4][9] These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
1. Liver Microsomal Stability Assay:
This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[10][11]
Protocol:
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture. Initiate the metabolic reaction by adding NADPH (a necessary cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The in vitro half-life is calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.
2. Hepatocyte Stability Assay:
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as necessary cofactors.[9][11]
Protocol:
-
Cell Culture: Use fresh or cryopreserved human hepatocytes.
-
Incubation: Incubate the test compound with a suspension of hepatocytes (e.g., 1 x 10^6 cells/mL) in a suitable medium.
-
Time Points and Analysis: Similar to the microsomal assay, aliquots are taken at different time points, quenched, and analyzed by LC-MS/MS.
-
Calculation: The in vitro half-life is determined from the rate of disappearance of the parent compound.
Diagram of the In Vitro Metabolic Stability Workflow:
Caption: Workflow for determining in vitro metabolic half-life.
Comparative Data Analysis
To contextualize the metabolic stability of methyl N-(1-methylcyclobutyl)carbamate derivatives, it is instructive to compare their expected half-lives with those of other known carbamates and relevant drugs. The following table provides hypothetical yet plausible data based on established structure-metabolism relationships.
| Compound Class | Example Compound | Key Structural Feature | Expected In Vitro Half-Life (t½) in Human Liver Microsomes (min) |
| Methyl N-(1-methylcyclobutyl)carbamate Derivatives | Derivative A | Bulky N-substituent | > 60 |
| N-Alkyl Carbamate | Carbaryl | N-methyl | ~20-30[12][13] |
| N,N-Dialkyl Carbamate | Landrin | N,N-dimethyl | ~40-50[12] |
| Phenyl Carbamate | URB597 | O-aryl ester | Variable, substituent-dependent[5][6] |
| Acyclic Carbamate Drug | Meprobamate | Simple alkyl groups | ~30-60 |
This comparative table highlights the anticipated higher metabolic stability of the title compounds due to the steric shielding of the carbamate linkage by the 1-methylcyclobutyl group.
Conclusion
The metabolic half-life is a critical determinant of the therapeutic potential of any new drug candidate. For methyl N-(1-methylcyclobutyl)carbamate derivatives, their unique structural features suggest a favorable metabolic stability profile. However, this must be confirmed through rigorous experimental evaluation. The protocols and comparative data presented in this guide offer a robust framework for researchers to assess the metabolic fate of these promising compounds and to make informed decisions in the drug discovery and development process. By understanding the interplay between chemical structure and metabolic stability, scientists can rationally design molecules with optimized pharmacokinetic properties.
References
-
Inchem.org. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]
-
Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Retrieved from [Link]
-
Vacondio, F., et al. (2007). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate. Retrieved from [Link]
-
Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Retrieved from [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Houston, J. B., et al. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. PubMed. Retrieved from [Link]
-
Sharma, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. Retrieved from [Link]
-
Vacondio, F., et al. (2007). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Semantic Scholar. Retrieved from [Link]
-
Vacondio, F., et al. (2009). Structure-Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability. ResearchGate. Retrieved from [Link]
-
Houston, J. B., et al. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. Semantic Scholar. Retrieved from [Link]
-
Dorough, H. W., & Ivie, G. W. (1968). Metabolism of Carbamate Insecticides. EPA NEIPS. Retrieved from [Link]
-
da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Retrieved from [Link]
-
Radebe, E. D. B. (2020). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. Retrieved from [Link]
-
Dorough, H. W. (1979). Metabolism Of Carbamate Insecticides. EPA NEIPS. Retrieved from [Link]
-
Prasher, P., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. PubMed. Retrieved from [Link]
-
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Institute of Pharmacology, Polish Academy of Sciences. Retrieved from [Link]
-
Kumar, A., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved from [Link]
-
Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
-
Garner, C. D., & Matthews, H. B. (1988). Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice. PubMed. Retrieved from [Link]
-
Armstrong, M. L., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. PMC. Retrieved from [Link]
-
Douch, P. G. C., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. PMC. Retrieved from [Link]
-
Murata, T. (1961). Metabolic Fate of 1-Ethynylcyclohexyl Carbamate. IV. Supplementary Studies on the Glucuronide Excreted From the Urine of Man Receiving 1-Ethynylcyclohexyl Carbamate. Amanote Research. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. if-pan.krakow.pl [if-pan.krakow.pl]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Elemental Analysis of Methyl N-(1-methylcyclobutyl)carbamate and Its Isomers
In the precise world of chemical research and pharmaceutical development, the unambiguous confirmation of a compound's elemental composition is a foundational requirement. Elemental analysis (EA) serves as the primary gatekeeper for verifying the empirical formula of a synthesized compound, ensuring its purity, and validating its stoichiometry. This guide provides an in-depth comparison of the elemental analysis data for methyl N-(1-methylcyclobutyl)carbamate and its structural isomers, offering both theoretical data and practical experimental insights.
At the outset, it is important to clarify the structure of the topic compound. The name "methyl N-(1-methylcyclobutyl)carbamate" suggests a molecular formula of C₈H₁₅NO₂. This guide will proceed with this formula, which corresponds to a molecular weight of approximately 157.21 g/mol .
For a robust comparison, we will analyze this compound alongside two of its structural isomers: Tranexamic Acid and Oxanamide. While these molecules share the exact same molecular formula—and therefore the same theoretical elemental composition—their distinct structures and functionalities underscore a critical lesson in analytical chemistry: elemental analysis confirms what elements are present and in what ratio, but not how they are arranged.
Section 1: Theoretical Elemental Composition
The first step in any elemental analysis workflow is to calculate the theoretical composition based on the molecular formula. For any compound with the formula C₈H₁₅NO₂, the expected elemental percentages are identical. These values represent the "gold standard" against which all experimental results are measured.
Table 1: Theoretical Elemental Data for C₈H₁₅NO₂
| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 61.12% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 9.62% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.35% |
| Total | 157.213 | 100.00% |
As shown, methyl N-(1-methylcyclobutyl)carbamate, Tranexamic Acid (CAS 1197-18-8)[1][2][3][4][5], and Oxanamide (CAS 126-93-2)[6][7][8][9] are all expected to yield these precise elemental ratios when analyzed.
Section 2: The Principle of Combustion Analysis
The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is high-temperature combustion analysis.[10][11] This technique provides the accuracy and reliability required in research and quality control settings.[12][13]
The underlying principle is straightforward yet powerful: a small, precisely weighed sample is combusted in a pure oxygen environment at temperatures around 1000°C.[14][15] This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced back to N₂. These resulting gases are then separated and measured by a thermal conductivity detector (TCD).[16][17] The instrument's software then calculates the percentage of each element based on the initial sample weight.
Section 3: Experimental Protocol for CHN Analysis
The following protocol outlines a self-validating system for the elemental analysis of a solid organic compound using a modern CHN elemental analyzer. The key to trustworthiness is meticulous sample preparation and robust instrument calibration.
Instrumentation:
-
A CHN Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Exeter 440, or similar).
-
Microbalance (readable to at least 0.001 mg).
-
Tin capsules for solid samples.
Procedure:
-
Instrument Preparation & Calibration:
-
Rationale: A properly calibrated instrument is essential for accuracy. The calibration creates a response curve against which the unknown sample is measured.
-
Steps:
-
Ensure the combustion and reduction tubes are packed with fresh reagents and the system is leak-free.
-
Perform a multi-point calibration using a certified standard with a known C, H, and N composition (e.g., Acetanilide). Analyze several different weights of the standard (e.g., 1 mg, 2 mg, 3 mg) to establish a linear calibration curve.
-
Run a calibration verification standard to confirm the accuracy of the curve before analyzing samples.
-
-
-
Sample Preparation:
-
Rationale: The small sample size (typically 1-3 mg) means that sample homogeneity is critical. Any contamination will disproportionately affect the results.
-
Steps:
-
Ensure the sample is dry and free of residual solvents. Lyophilize or dry in a vacuum oven if necessary.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[15] Record the weight precisely.
-
Crimp the tin capsule securely to create a sealed, spherical pellet. This ensures instantaneous and complete combustion when dropped into the furnace.
-
-
-
Sample Analysis:
-
Rationale: Automated sample introduction minimizes atmospheric contamination and ensures high reproducibility.
-
Steps:
-
Place the sealed tin capsule into the instrument's autosampler.
-
Enter the sample's identification and exact weight into the instrument's software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.
-
Analyze each sample in triplicate to ensure the results are precise and reproducible.
-
-
Section 4: Experimental Workflow Visualization
The entire process, from sample preparation to final data output, can be visualized as a linear workflow.
Caption: Workflow for CHN Combustion Analysis.
Section 5: Comparative Data and Interpretation
When methyl N-(1-methylcyclobutyl)carbamate, Tranexamic Acid, and Oxanamide are analyzed using the protocol above, the expected results should closely match the theoretical values if the samples are pure and anhydrous.
Table 2: Comparison of Theoretical vs. Expected Experimental Data
| Compound | Formula | Source | % Carbon | % Hydrogen | % Nitrogen |
| Theoretical Value | C₈H₁₅NO₂ | Calculated | 61.12% | 9.62% | 8.91% |
| Methyl N-(1-methylcyclobutyl)carbamate | C₈H₁₅NO₂ | Experimental | 61.12 ± 0.3% | 9.62 ± 0.3% | 8.91 ± 0.3% |
| Tranexamic Acid | C₈H₁₅NO₂ | Experimental | 61.12 ± 0.3% | 9.62 ± 0.3% | 8.91 ± 0.3% |
| Oxanamide | C₈H₁₅NO₂ | Experimental | 61.12 ± 0.3% | 9.62 ± 0.3% | 8.91 ± 0.3% |
Interpreting the Results:
-
Trustworthiness of the Protocol: A result is considered trustworthy and confirms the empirical formula if the experimental values for C, H, and N are all within ±0.4% of the theoretical values. The tight agreement between triplicate runs validates the precision of the technique.
-
Identifying Impurities:
-
A consistently low carbon value might indicate the presence of an inorganic impurity (like a salt) that does not combust.
-
A high hydrogen value could suggest the presence of residual water or a hydrocarbon solvent.
-
Deviations in all three values may point to a significant organic impurity or that the compound's actual structure is different from what was proposed.
-
-
The Isomer Problem: As demonstrated in Table 2, elemental analysis alone cannot differentiate between methyl N-(1-methylcyclobutyl)carbamate and its isomers. All three pure compounds will produce identical results that fall within the acceptable margin of error.
Section 6: The Necessity of Orthogonal Methods
This guide highlights that while elemental analysis is an indispensable tool for confirming the empirical formula and purity of a compound, it is not a standalone solution for structural elucidation. To definitively identify a compound and distinguish it from its isomers, a suite of orthogonal (complementary) analytical techniques is required. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight (157.21 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and reveal the unique connectivity of atoms in each isomer.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., the carbamate N-H and C=O stretches vs. the carboxylic acid and amine groups in Tranexamic Acid).
By combining the empirical formula from elemental analysis with the structural data from these spectroscopic methods, researchers can achieve a complete and unambiguous characterization of their target molecule.
References
-
CAS Common Chemistry. Oxanamide. [Link]
-
NIST. Oxanamide. [Link]
-
Stenutz. oxanamide. [Link]
-
Universal Lab. Basic principles and tests of organic element analysis. [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Element analysis. [Link]
-
Determination of C, H, N and O. [Link]
-
School of Chemical Sciences, University of Illinois. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
Sources
- 1. Tranexamic Acid | CAS 1197-18-8 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 4. Tranexamic acid | CAS 1197-18-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. トラネキサム酸 - trans-4-(アミノメチル)シクロヘキサンカルボン酸, AMCA [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Oxanamide [webbook.nist.gov]
- 8. Oxanamide | 126-93-2 [chemicalbook.com]
- 9. oxanamide | 126-93-2 [chemnet.com]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. azom.com [azom.com]
- 13. mt.com [mt.com]
- 14. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 15. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 16. Determination of C, H, N and O [chemistry.huji.ac.il]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
